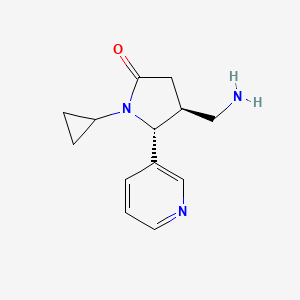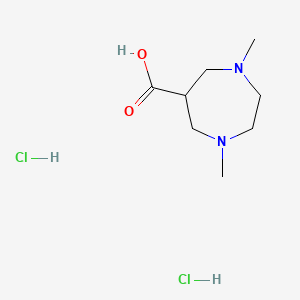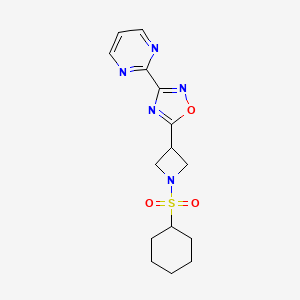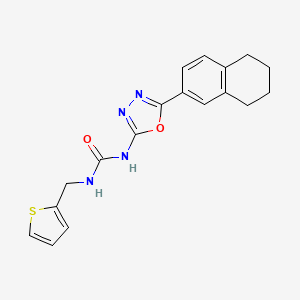![molecular formula C11H8N2O3 B2903308 (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid CAS No. 204187-94-0](/img/structure/B2903308.png)
(2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid, commonly referred to as 2-Cyanophenylalanine (2-CPA), is an important organic compound used in a variety of scientific research applications. It is a synthetic amino acid derivative of the amino acid alanine and is used as a building block in the synthesis of various peptides and proteins. 2-CPA is also used in enzymatic studies, where it can be used as a substrate or inhibitor of enzymes. This article will provide an overview of the synthesis method of 2-CPA, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid involves the reaction of 2-cyanophenylamine with ethyl acetoacetate followed by hydrolysis and decarboxylation.
Starting Materials
2-cyanophenylamine, ethyl acetoacetate, sodium hydroxide, hydrochloric acid, water, ethyl acetate
Reaction
Step 1: Dissolve 2-cyanophenylamine (1 equivalent) in ethanol and add ethyl acetoacetate (1.2 equivalents) and a catalytic amount of piperidine. Stir the mixture at room temperature for 24 hours., Step 2: Add water to the reaction mixture and adjust the pH to 2-3 with hydrochloric acid. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate., Step 3: Concentrate the ethyl acetate layer and dissolve the residue in a minimum amount of hot ethanol. Add sodium hydroxide to the solution until the pH reaches 9-10 and stir for 1 hour at room temperature., Step 4: Acidify the solution with hydrochloric acid and extract the product with ethyl acetate. Dry over anhydrous sodium sulfate and concentrate the ethyl acetate layer to obtain the final product, (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid.
Mecanismo De Acción
The exact mechanism of action of (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid is not yet fully understood. However, it is believed that it acts as a substrate for various enzymes, which catalyze the reaction of (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid with other molecules to form various products. Additionally, it is believed that (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid can interact with various proteins, which can affect their structure and function.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid are not yet fully understood. However, it is believed that (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid can interact with various proteins, which can affect their structure and function. Additionally, it is believed that (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid can act as a substrate for various enzymes, which can affect the activity of these enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the reaction can be carried out in aqueous medium at room temperature. Additionally, it is relatively stable and can be stored for long periods of time. However, it is important to note that (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid is a strong acid, and therefore must be handled with caution.
Direcciones Futuras
The potential future directions for research involving (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid are numerous. One possible direction is to further investigate the biochemical and physiological effects of (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid. Additionally, further research could be done to investigate the structure and function of various proteins that interact with (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid. Additionally, research could be done to investigate the potential therapeutic applications of (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid. Finally, research could be done to investigate the potential use of (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid in drug development.
Aplicaciones Científicas De Investigación
(2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid is widely used in scientific research for a variety of applications. It has been used as a substrate in enzymatic studies, where it can be used to study the activity of various enzymes. It has also been used in peptide synthesis, where it can be used as a building block in the synthesis of various peptides and proteins. Additionally, it has been used to study the structure and function of various proteins, as well as in the study of cell signaling pathways.
Propiedades
IUPAC Name |
(E)-4-(2-cyanoanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c12-7-8-3-1-2-4-9(8)13-10(14)5-6-11(15)16/h1-6H,(H,13,14)(H,15,16)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUDSOIUMWQRET-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2903226.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2903228.png)


![4-((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2903233.png)




![2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid](/img/structure/B2903240.png)


